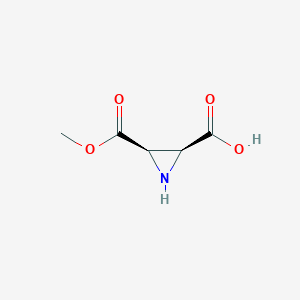
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid, also known as MCA, is a chiral aziridine derivative. It has a wide range of applications in the field of organic chemistry, especially in the synthesis of complex natural products. MCA is a versatile building block that can be used to introduce a variety of functional groups into organic molecules. In
Mecanismo De Acción
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is believed to act as an electrophile, reacting with nucleophiles such as amines and thiols. The resulting adducts can be further functionalized to introduce various functional groups. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid has also been shown to undergo ring-opening reactions under certain conditions, leading to the formation of more complex molecules.
Biochemical and Physiological Effects:
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is its versatility in introducing functional groups into organic molecules. It is also relatively easy to synthesize and has a high yield. However, one limitation of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is its sensitivity to air and moisture, which can lead to decomposition and reduced yield.
Direcciones Futuras
There are several potential future directions for the use of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid. One area of interest is the development of new drugs using (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid as a building block. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid could also be used in the synthesis of new materials, such as polymers and dendrimers. Additionally, further research could be conducted on the biochemical and physiological effects of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid, as well as its potential applications in other fields such as catalysis and materials science.
Conclusion:
In conclusion, (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is a versatile building block in the field of organic synthesis. It has a wide range of applications in the synthesis of natural products and the development of new drugs. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is a valuable tool for introducing functional groups in a stereoselective manner. While further research is needed to fully understand its biochemical and physiological effects, (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid shows great promise for future applications in various fields.
Métodos De Síntesis
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid can be synthesized through a variety of methods. One of the most common methods is the reaction of (S)-glycidyl tosylate with sodium azide and copper(I) iodide in the presence of triphenylphosphine. The resulting aziridine can be further functionalized to introduce various substituents.
Aplicaciones Científicas De Investigación
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid has been widely used in the synthesis of natural products, such as alkaloids, amino acids, and peptides. It has also been used in the development of new drugs, such as antitumor agents and enzyme inhibitors. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is a valuable building block in the field of organic synthesis, as it allows for the introduction of functional groups in a stereoselective manner.
Propiedades
Número CAS |
154531-73-4 |
|---|---|
Nombre del producto |
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid |
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-10-5(9)3-2(6-3)4(7)8/h2-3,6H,1H3,(H,7,8)/t2-,3+/m0/s1 |
Clave InChI |
WKBREPRICMCPNX-STHAYSLISA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@H](N1)C(=O)O |
SMILES |
COC(=O)C1C(N1)C(=O)O |
SMILES canónico |
COC(=O)C1C(N1)C(=O)O |
Sinónimos |
2,3-Aziridinedicarboxylicacid,monomethylester,(2R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



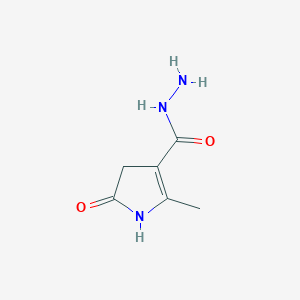
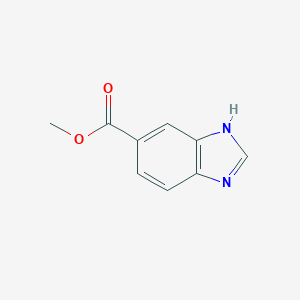
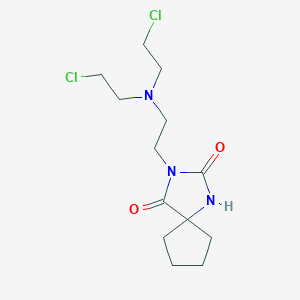
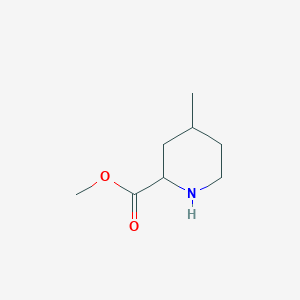


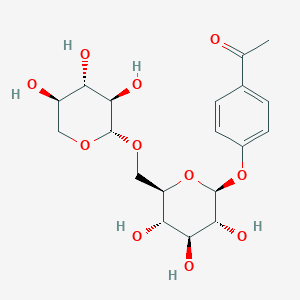
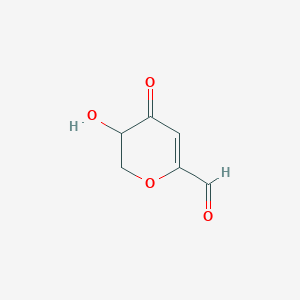
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
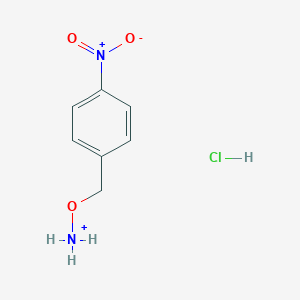


![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
